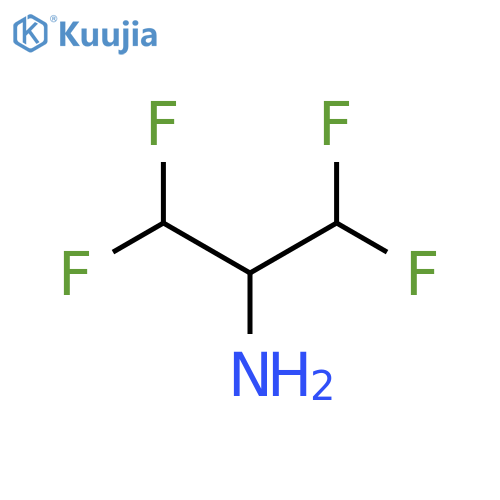

Cas no 1783719-76-5 (1,1,3,3-tetrafluoropropan-2-amine)

1,1,3,3-tetrafluoropropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,3,3-tetrafluoropropan-2-amine

- 2-Propanamine, 1,1,3,3-tetrafluoro-

- 1783719-76-5

- HZTOHTBRTKMNLG-UHFFFAOYSA-N

- EN300-1932745

- SCHEMBL10821928

-

- インチ: 1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2

- InChIKey: HZTOHTBRTKMNLG-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)C(N)C(F)F

計算された属性

- せいみつぶんしりょう: 131.03581181g/mol

- どういたいしつりょう: 131.03581181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 56.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.252±0.06 g/cm3(Predicted)

- ふってん: 119.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 4.53±0.29(Predicted)

1,1,3,3-tetrafluoropropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932745-0.05g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 0.05g |

$2545.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-2.5g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 2.5g |

$5940.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-1g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 1g |

$3031.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-1.0g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 1g |

$3031.0 | 2023-05-27 | ||

| Enamine | EN300-1932745-5g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 5g |

$8790.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-10g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 10g |

$13032.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-0.1g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 0.1g |

$2668.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-0.25g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 0.25g |

$2789.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-0.5g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 0.5g |

$2910.0 | 2023-09-17 | ||

| Enamine | EN300-1932745-10.0g |

1,1,3,3-tetrafluoropropan-2-amine |

1783719-76-5 | 10g |

$13032.0 | 2023-05-27 |

1,1,3,3-tetrafluoropropan-2-amine 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

1,1,3,3-tetrafluoropropan-2-amineに関する追加情報

Introduction to 1,1,3,3-tetrafluoropropan-2-amine (CAS No. 1783719-76-5) and Its Emerging Applications in Chemical and Pharmaceutical Research

1,1,3,3-tetrafluoropropan-2-amine, identified by the chemical abstracts service number 1783719-76-5, is a fluorinated amine derivative that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound belongs to a class of fluorinated aliphatic amines, which are widely recognized for their role in synthesizing advanced materials, pharmaceutical intermediates, and specialty chemicals. The presence of multiple fluorine atoms in its molecular structure imparts distinct electronic and steric effects, making it a valuable building block for various synthetic applications.

The chemical structure of 1,1,3,3-tetrafluoropropan-2-amine consists of a propane backbone with four fluorine atoms substituting at the 1st, 3rd, and 4th carbon positions, while the 2nd carbon bears an amine functional group. This arrangement results in a highly polar molecule with significant potential for hydrogen bonding interactions. The fluorine atoms not only enhance the compound's thermal stability but also influence its solubility characteristics, making it soluble in both polar and non-polar solvents to varying degrees. Such solubility profiles are particularly advantageous in pharmaceutical formulations where compatibility with diverse solvent systems is crucial.

In recent years, 1,1,3,3-tetrafluoropropan-2-amine has been extensively studied for its applications in drug development and material science. One of the most notable areas of research involves its use as an intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly prevalent in modern medicine due to their improved metabolic stability, enhanced binding affinity to biological targets, and extended half-lives. For instance, studies have demonstrated that derivatives of 1,1,3,3-tetrafluoropropan-2-amine can be incorporated into active pharmaceutical ingredients (APIs) to enhance their pharmacokinetic properties. The amine group provides a reactive site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

Another emerging application of 1,1,3,3-tetrafluoropropan-2-amine is in the field of advanced materials science. Researchers have explored its potential as a precursor for high-performance polymers and coatings that exhibit exceptional chemical resistance and low friction coefficients. The fluorine atoms contribute to the material's hydrophobicity and thermal stability, making it suitable for use in harsh environments where conventional materials would degrade. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for catalytic applications. These complexes can serve as efficient catalysts for various organic transformations, including cross-coupling reactions and hydrogenation processes.

The synthesis of 1,1,3,3-tetrafluoropropan-2-amine (CAS No. 1783719-76-5) typically involves multi-step organic reactions starting from commercially available precursors such as 1,1-difluoro-2-trifluoromethylpropane or 2-fluoroethylamine. Advanced synthetic techniques like nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions are commonly employed to achieve high yields and purity. The optimization of these synthetic pathways is critical for industrial-scale production due to the compound's potential commercial value. Recent advancements in flow chemistry have enabled more efficient and scalable synthesis methods for fluorinated amines like 1-tetrafluoroethylamine, which is structurally related to our compound.

From a pharmaceutical perspective, the biological activity of derivatives of 1-tetrafluoroethylamine has been investigated extensively. For example, researchers have synthesized analogs that exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. These findings suggest that fluorinated amines may serve as lead compounds for developing novel anti-inflammatory drugs. Furthermore, computational studies have predicted that modifications to the fluorine substituents can significantly alter the compound's binding affinity to target proteins, providing insights into structure-activity relationships (SAR). Such computational approaches are increasingly valuable in modern drug discovery pipelines, where they can accelerate the identification of promising candidates.

The environmental impact of using 1-tetrafluoroethylamine as a building block also deserves consideration. While fluorinated compounds offer numerous advantages in terms of performance, their persistence in the environment raises concerns about long-term ecological effects。 To mitigate these issues, researchers are exploring greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents。 For instance, biocatalytic methods using engineered enzymes have shown promise for producing fluorinated amines with high selectivity under mild reaction conditions。 Such sustainable approaches align with global efforts to promote green chemistry principles.

In conclusion, 1-tetrafluoroethylamine (CAS No. 1783719-76-5) represents a versatile intermediate with broad applications across chemical synthesis, pharmaceutical development, and materials science。 Its unique structural features—particularly the presence of multiple fluorine atoms—endow it with exceptional reactivity and functionalization potential。 As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation across multiple industries。 By leveraging advances in synthetic chemistry, computational modeling, and sustainable practices, scientists can harness the full potential of this remarkable molecule while addressing environmental considerations.

1783719-76-5 (1,1,3,3-tetrafluoropropan-2-amine) 関連製品

- 51719-69-8(1-bromo-3-(bromomethyl)-5-methylbenzene)

- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

- 126127-31-9(n-palmitoyl serinol)

- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)

- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)

- 1932794-66-5(Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-)

- 923379-23-1(6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 622363-43-3((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate)